molecular formula C5H10N2S B125704 3-Methyl-1,3-thiazinan-2-imine CAS No. 153068-59-8

3-Methyl-1,3-thiazinan-2-imine

Cat. No.: B125704
CAS No.: 153068-59-8
M. Wt: 130.21 g/mol
InChI Key: BLTMKFBJBMBESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1,3-thiazinan-2-imine is a heterocyclic organic compound containing sulfur and nitrogen atoms within its structure This compound is part of the thiazine family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,3-thiazinan-2-imine typically involves the reaction of arylamines with elemental sulfur and carbon dioxide under transition-metal-free conditions. This method is highlighted by its high step economy, generating three bonds in one reaction, and good functional group tolerance . The reaction conditions include moderate temperatures and the use of common solvents such as ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,3-thiazinan-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiazolidines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 70°C .

Major Products

The major products formed from these reactions include various thiazolidinones, thiazinanones, and thiazolidinediones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-1,3-thiazinan-2-imine involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the ring structure allow it to form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. These interactions contribute to its observed biological effects, such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,3-thiazinan-2-imine is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring.

Properties

CAS No.

153068-59-8

Molecular Formula

C5H10N2S

Molecular Weight

130.21 g/mol

IUPAC Name

3-methyl-1,3-thiazinan-2-imine

InChI

InChI=1S/C5H10N2S/c1-7-3-2-4-8-5(7)6/h6H,2-4H2,1H3

InChI Key

BLTMKFBJBMBESG-UHFFFAOYSA-N

SMILES

CN1CCCSC1=N

Canonical SMILES

CN1CCCSC1=N

Synonyms

2H-1,3-Thiazin-2-imine,3,4,5,6-tetrahydro-3-methyl-(9CI)

Origin of Product

United States

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